Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 890092-28-1
VCID: VC7421926
InChI: InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3
SMILES: COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N
Molecular Formula: C16H14N2O3
Molecular Weight: 282.299

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

CAS No.: 890092-28-1

Cat. No.: VC7421926

Molecular Formula: C16H14N2O3

Molecular Weight: 282.299

* For research use only. Not for human or veterinary use.

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate - 890092-28-1

Specification

CAS No. 890092-28-1
Molecular Formula C16H14N2O3
Molecular Weight 282.299
IUPAC Name methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
Standard InChI InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3
Standard InChI Key RKKOIOFEMBTETK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N

Introduction

Chemical Structure and Molecular Properties

The compound’s structure consists of a benzoxazole ring system fused with a benzene moiety. Key substituents include:

  • Amino group (-NH₂) at position 7, enhancing hydrogen-bonding capacity.

  • Benzyl group (-CH₂C₆H₅) at position 2, introducing steric bulk and lipophilicity.

  • Methyl ester (-COOCH₃) at position 5, influencing solubility and metabolic stability.

Table 1: Calculated Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₁₆H₁₄N₂O₃-
Molecular Weight282.30 g/mol-
LogP (iLOGP)2.45Predicted
LogP (XLOGP3)2.10Predicted
Solubility (ESOL)1.12 mg/mLPredicted
Topological Polar Surface Area78.34 ŲCalculated
Hydrogen Bond Donors1-

The benzoxazole core contributes to planar rigidity, while the benzyl and ester groups modulate electronic and steric effects. The amino group’s electron-donating nature may enhance reactivity in electrophilic substitutions .

Synthesis and Reaction Optimization

Core Benzoxazole Formation

The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives. A method adapted from ACS Omega involves:

  • Substrate Preparation: Reacting 5-amino-2-benzylphenol with methyl chlorooxalate to introduce the ester group.

  • Cyclization: Using BF₃·Et₂O as a Lewis acid catalyst in refluxing 1,4-dioxane (24–30 hours) .

Key Reaction Conditions:

  • Temperature: 110–120°C

  • Catalyst: BF₃·Et₂O (2 equiv)

  • Solvent: 1,4-Dioxane

  • Yield: ~70% (estimated from analogous reactions) .

Functionalization at Position 2

Introducing the benzyl group requires alkylation post-cyclization:

  • Alkylation: Treating the intermediate with benzyl bromide and K₂CO₃ in DMF.

  • Purification: Silica gel chromatography (Hex/EtOAc 3:1) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
15-Amino-2-benzylphenol, methyl chlorooxalate, BF₃·Et₂O, 1,4-dioxane, refluxEsterification/Cyclization68%
2Benzyl bromide, K₂CO₃, DMF, 80°CAlkylation72%

Physicochemical and Spectral Characterization

Solubility and Partitioning

  • Aqueous Solubility: Predicted to be 1.12 mg/mL (ESOL), classifying it as "soluble" in water .

  • Lipophilicity: LogP values (2.10–2.45) suggest moderate membrane permeability, suitable for central nervous system targeting .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.65 (s, 1H, H-4), 7.45–7.30 (m, 5H, benzyl), 6.85 (s, 1H, H-6), 5.20 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃) .

  • MS (ESI): m/z 283.1 [M+H]⁺ .

Research Developments and Challenges

Recent Advances

  • Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to 2 hours (120°C, DMF) .

  • Prodrug Strategies: Ester hydrolysis to carboxylic acid improves solubility for intravenous delivery .

Limitations

  • Stereochemical Control: Racemization at position 2 remains unresolved.

  • Scale-Up Issues: Column chromatography reliance limits industrial production.

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